molecular formula C20H20ClF3N2O3S B14984961 1-[(4-chlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B14984961
M. Wt: 460.9 g/mol
InChI Key: OGHRJMADVGOIRG-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, a methanesulfonyl group, and a trifluoromethylphenyl group. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-Chlorophenylmethanesulfonyl chloride
  • N-(3-Trifluoromethylphenyl)piperidine-4-carboxamide

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals .

Properties

Molecular Formula

C20H20ClF3N2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20ClF3N2O3S/c21-17-6-4-14(5-7-17)13-30(28,29)26-10-8-15(9-11-26)19(27)25-18-3-1-2-16(12-18)20(22,23)24/h1-7,12,15H,8-11,13H2,(H,25,27)

InChI Key

OGHRJMADVGOIRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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